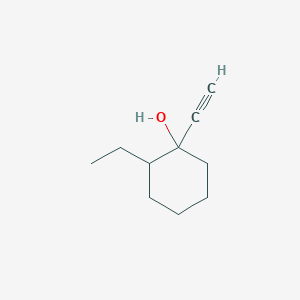

2-Ethyl-1-ethynylcyclohexan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-ethyl-1-ethynylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16O/c1-3-9-7-5-6-8-10(9,11)4-2/h2,9,11H,3,5-8H2,1H3 |

InChI Key |

BTJTUCKAYOTSBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1 Ethynylcyclohexan 1 Ol and Its Derivatives

Foundational Synthetic Routes to Substituted Ethynyl (B1212043) Alcohols

The construction of the tertiary propargyl alcohol moiety in 2-Ethyl-1-ethynylcyclohexan-1-ol relies on the addition of an ethynyl group to a ketone. Two classical methods for achieving this transformation are the direct nucleophilic addition of acetylene (B1199291) and the Favorskii reaction.

Nucleophilic Addition of Acetylene to Carbonyl Compounds (e.g., 2-Ethylcyclohexanone)

The most direct and widely employed method for the synthesis of 1-ethynylcyclohexanols is the nucleophilic addition of an acetylide to a cyclohexanone (B45756) derivative. wikipedia.org In the case of this compound, the synthesis commences with the precursor 2-ethylcyclohexanone (B1346015). The synthesis of 2-ethylcyclohexanone itself can be achieved through methods such as the oxidation of 2-ethylcyclohexanol (B1581418) using a Jones reagent (chromic acid in acetone), which can yield the desired ketone in high purity. prepchem.com

The core of this synthetic step involves the generation of an acetylide anion, typically by deprotonating acetylene with a strong base. Common bases for this purpose include sodium amide (NaNH₂) in liquid ammonia (B1221849) or organolithium reagents like n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting metal acetylide then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-ethylcyclohexanone. wikipedia.org This addition reaction breaks the carbonyl π-bond and, following an aqueous or acidic workup, yields the tertiary alcohol, this compound.

The reaction is generally efficient for a range of cyclic ketones. The stereochemistry of the addition to substituted cyclohexanones is a critical consideration. The approach of the nucleophile can be influenced by steric and electronic factors, leading to a mixture of diastereomers if a chiral center is already present, as in 2-ethylcyclohexanone. researchgate.netsaskoer.ca

Favorskii Reaction Analogs for Tertiary Propargyl Alcohols

The Favorskii reaction traditionally refers to the base-catalyzed reaction of an alkyne with a carbonyl compound to form a propargyl alcohol. nrochemistry.com This reaction shares mechanistic similarities with the direct nucleophilic addition of pre-formed metal acetylides. In the context of synthesizing tertiary propargyl alcohols like this compound, the reaction involves the in situ generation of the acetylide in the presence of the ketone.

The reaction is typically carried out using a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a suitable solvent. The base deprotonates the terminal alkyne, forming a catalytic amount of the acetylide nucleophile, which then adds to the carbonyl group of 2-ethylcyclohexanone. While the term "Favorskii reaction" is sometimes used interchangeably with the addition of acetylides to carbonyls, it is more famously associated with the Favorskii rearrangement of α-halo ketones to form carboxylic acid derivatives, a process that proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com

It is important to distinguish the Favorskii reaction (addition of an alkyne to a carbonyl) from the Favorskii rearrangement. For the synthesis of tertiary propargyl alcohols, the former is the relevant transformation. The conditions for the Favorskii reaction must be carefully controlled to avoid side reactions, such as the rearrangement if α-halo ketones are present.

Stereoselective and Asymmetric Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is a primary goal in modern organic synthesis. For a molecule like this compound, which has two stereocenters, achieving high stereoselectivity is essential for obtaining a single, pure stereoisomer.

Chiral Auxiliaries and Catalytic Systems for Enantioselective Alkynylation

A powerful strategy for inducing enantioselectivity in the alkynylation of ketones is the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For instance, a chiral auxiliary could be appended to 2-ethylcyclohexanone to create a chiral enolate or a related intermediate, which would then react with an achiral acetylide with high diastereoselectivity. Subsequent removal of the auxiliary would furnish the enantiomerically enriched product.

More commonly, enantioselective alkynylation is achieved using a chiral catalyst. This approach is often more atom-economical. Various metal-based catalytic systems have been developed for the asymmetric addition of alkynes to ketones. These systems typically consist of a metal center (e.g., zinc, copper, rhodium) and a chiral ligand.

For example, chiral zinc(II)-complexes have been studied for the enantioselective alkynylation of aldehydes, and similar principles can be applied to ketones. nih.gov The chiral ligand, often a derivative of an amino alcohol, coordinates to the metal, creating a chiral environment that biases the addition of the alkyne to one face of the carbonyl group.

The following table summarizes representative catalytic systems used for the enantioselective alkynylation of ketones, which are applicable to the synthesis of chiral this compound.

| Catalyst System | Ketone Substrate | Alkyne | Enantiomeric Excess (ee) | Reference |

| Cu/(bis)oxazoline | Chromanone | Phenylacetylene | >90% | nih.gov |

| Zn-aminoalkoxide | Prochiral ketone | Alkynyllithium | High | N/A |

| Ru-NHC complex | Trifluoromethyl ketone | Various | Up to 97% | mdpi.com |

This table presents data for analogous reactions to illustrate the potential of these catalytic systems.

Diastereoselective Control in Cyclohexanol (B46403) Derivatization

When a nucleophile adds to a cyclic ketone that already contains a stereocenter, such as 2-ethylcyclohexanone, the formation of diastereomers is possible. The stereochemical outcome of such a reaction is governed by diastereoselective control, which is influenced by the steric and electronic properties of both the substrate and the incoming nucleophile. researchgate.netsaskoer.ca

In the case of 2-ethylcyclohexanone, the ethyl group at the C2 position can direct the incoming acetylide nucleophile to either the axial or equatorial position relative to the plane of the cyclohexane (B81311) ring. The preferred direction of attack is often dictated by minimizing steric hindrance. For instance, attack from the less hindered face is generally favored. libretexts.org The conformation of the cyclohexane ring and the nature of the acetylide (e.g., its counterion and solvent) can also play a significant role in the diastereomeric ratio of the products. researchgate.net

The synthesis of highly substituted cyclohexanones with excellent diastereoselectivity has been achieved through various methods, such as cascade Michael additions. beilstein-journals.orgnih.gov These strategies, while not directly involving alkynylation, highlight the principles of stereocontrol in the formation of polysubstituted cyclohexane rings. The knowledge gained from these systems can be applied to predict and control the diastereoselectivity of the addition of an ethynyl group to 2-ethylcyclohexanone.

Chiral Pool Approaches Utilizing Substituted Cyclohexanones

The chiral pool refers to the collection of abundant, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.org This strategy can be a highly efficient way to introduce chirality into a synthetic sequence.

For the synthesis of an enantiomerically pure form of this compound, one could envision starting from a chiral, non-racemic substituted cyclohexanone derived from the chiral pool. Terpenes, such as pulegone, are a rich source of chiral cyclohexanone derivatives. harvard.edu For example, a chiral cyclohexanone from the chiral pool could be chemically modified to install the ethyl group at the C2 position, and then subjected to ethynylation. The inherent chirality of the starting material would direct the stereochemical outcome of the subsequent reactions, potentially leading to a highly enantioenriched product.

Alternatively, chiral cyclohexadiene diols, which are readily available through microbial oxidation of aromatic compounds, serve as versatile chiral synthons for the preparation of various natural products and can be used to access chiral cyclohexanones. elsevierpure.com

Green Chemistry Principles in this compound Synthesis

The synthesis of specialized chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of sustainable methods, including the adoption of renewable resources, minimization of waste, and enhancement of energy efficiency. For the production of tertiary alcohols such as this compound, several innovative strategies are being explored that align with these green objectives.

Visible-Light-Mediated Approaches to Tertiary Alcohols in Aqueous Media

The use of visible light as a renewable energy source for chemical transformations represents a significant advancement in green organic synthesis. researchgate.netrsc.org Traditional methods for creating tertiary alcohols often require harsh reagents and organic solvents. In contrast, photoredox catalysis allows for the activation of chemical bonds under mild conditions. researchgate.net A particularly eco-friendly approach involves conducting these reactions in water, which is the most environmentally benign medium. rsc.org

Recent research has demonstrated the synthesis of sterically hindered tertiary alcohols by merging visible-light chemistry with the use of water in a water-phase electron donor–acceptor (WEDA) platform. rsc.org In this type of system, a carbonyl compound can act as an electron acceptor and an amine as a donor, initiating the formation of a quaternary sp3-carbon center upon light irradiation. rsc.org This strategy avoids the need for external photoredox catalysts and can be applied to the late-stage functionalization of complex molecules. rsc.orgdntb.gov.ua

For the synthesis of this compound, a hypothetical visible-light-mediated approach in water would involve the reaction of 2-ethylcyclohexanone with an ethynyl nucleophile. The process would be initiated by an electron donor-acceptor (EDA) complex formed between the reactants and excited by visible light, leading to the generation of radical species that combine to form the final product. researchgate.net This method offers a greener alternative to classical organometallic additions, which often involve pyrophoric reagents and anhydrous organic solvents.

Table 1: Comparison of Conventional vs. Visible-Light Synthesis of Tertiary Alcohols

| Feature | Conventional Method (e.g., Grignard) | Visible-Light-Mediated Aqueous Synthesis |

| Energy Source | Thermal (heating/cooling) | Visible Light |

| Solvent | Anhydrous Organic Solvents (e.g., THF, ether) | Water |

| Reagents | Organometallic (e.g., Ethynylmagnesium bromide) | Carbonyl, Electron Donor/Acceptor |

| Catalyst | Often stoichiometric reagents | Potentially catalyst-free (EDA complex) or photocatalyst |

| Conditions | Often requires inert atmosphere, anhydrous conditions | Mild, ambient temperature, aerobic conditions |

| Waste | Metal salts, organic solvent waste | Minimal, water as solvent |

Atom-Economic Reactions and Minimization of Waste

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. nih.gov

The synthesis of this compound is fundamentally an addition reaction, where an ethynyl group is added to the carbonyl carbon of 2-ethylcyclohexanone. Addition reactions are intrinsically atom-economical because all the atoms of the reactants are, in principle, incorporated into the final product. kccollege.ac.in

Theoretical Atom Economy for the Synthesis of this compound:

Reactant 1: 2-Ethylcyclohexanone (C₈H₁₄O), Molecular Weight: 126.20 g/mol

Reactant 2: Acetylene (C₂H₂), Molecular Weight: 26.04 g/mol

Product: this compound (C₁₀H₁₆O), Molecular Weight: 152.24 g/mol

The calculation for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this ideal case: % Atom Economy = (152.24 / (126.20 + 26.04)) x 100 = (152.24 / 152.24) x 100 = 100%

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for synthesizing fine chemicals and active pharmaceutical ingredients (APIs). nih.govmdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. teknoscienze.comnih.gov

A continuous synthesis of this compound could be designed as a multi-step flow process. uc.pt

Reagent Stream: A stream of 2-ethylcyclohexanone dissolved in a suitable solvent would be continuously fed into the system.

Acetylide Generation: In a parallel stream, a base could react with a source of acetylene to generate the reactive acetylide nucleophile in-situ.

Reaction Module: The two streams would merge in a microreactor or a packed-bed reactor. The small dimensions of flow reactors allow for rapid heat dissipation and precise temperature control, which is crucial for managing the exothermic nature of the addition reaction. mdpi.com

Quenching and Workup: The product stream would then flow into a subsequent module where it is quenched with an acidic solution. In-line purification techniques, such as liquid-liquid extraction or scavenger resins, could be integrated to continuously remove byproducts and unreacted starting materials. mdpi.com

This approach allows for automation, reduces the need for manual handling of intermediates, and facilitates easier scale-up by extending the operation time or by numbering up—running multiple systems in parallel. uc.pt The ability to telescope reaction steps without isolating intermediates significantly shortens production time and reduces solvent and energy consumption. nih.gov

Chemical Reactivity and Transformations of 2 Ethyl 1 Ethynylcyclohexan 1 Ol

Reactivity of the Terminal Alkyne Moiety

The presence of a terminal alkyne in 2-Ethyl-1-ethynylcyclohexan-1-ol is a key feature, enabling a wide range of chemical transformations. This functionality allows for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Carbon-Carbon Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of this compound and its parent compound, 1-ethynylcyclohexanol, readily participates in Sonogashira coupling reactions. researchgate.net This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, frequently used in the synthesis of natural products, biologically active molecules, and conjugated polymers. researchgate.net

In a typical Sonogashira reaction, an aryl or vinyl halide couples with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net 1-Ethynylcyclohexanol can serve as an efficient acetylene (B1199291) surrogate, providing a method for synthesizing diarylacetylenes without isolating the corresponding arylacetylenes. researchgate.net

Table 1: Examples of Sonogashira Coupling Reactions with Ethynylcyclohexanol Derivatives

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| Iodobenzene | 1-Ethynylcyclohexanol | Pd(PPh3)2Cl2, CuI, Et3N | 1-(Phenylethynyl)cyclohexanol | researchgate.net |

| 4-Bromotoluene | 1-Ethynylcyclohexanol | Pd(OAc)2, PPh3, CuI, i-Pr2NH | 1-((4-Tolyl)ethynyl)cyclohexanol | researchgate.net |

This table is illustrative and based on the general reactivity of ethynylcyclohexanol derivatives in Sonogashira coupling reactions.

Alkyne Metathesis and Cycloaddition Reactions

The ethynyl (B1212043) group of this compound can also undergo alkyne metathesis and various cycloaddition reactions. Alkyne metathesis, catalyzed by transition metal complexes, allows for the redistribution of alkyne fragments, leading to the formation of new internal alkynes.

Cycloaddition reactions, such as the [3+2] cycloaddition, are particularly noteworthy. uchicago.eduyoutube.com In these reactions, the alkyne acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. uchicago.edu The high reactivity of strained cyclic alkynes like cyclohexyne (B14742757) in [3+2] cycloaddition reactions has been studied, and while this compound is not a strained alkyne, its terminal alkyne is still a viable substrate for such transformations. rsc.org The reaction of cyclohexyne with methyl azide, for instance, proceeds with a low activation enthalpy. rsc.org

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

The terminal alkyne of this compound is susceptible to a variety of hydrofunctionalization reactions, where an H-X molecule adds across the carbon-carbon triple bond.

Hydration: The addition of water across the alkyne, typically catalyzed by a mercury or gold catalyst, leads to the formation of an enol intermediate that tautomerizes to the more stable ketone. This reaction, known as the Kucherov reaction, would yield an α-hydroxy ketone.

Hydroamination: The addition of an N-H bond from an amine across the alkyne can be catalyzed by various transition metals, providing a direct route to enamines or imines.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon atom of the triple bond.

Polymerization Studies of Ethynyl Alcohols

Ethynyl alcohols, including derivatives of this compound, can undergo polymerization to form poly(ethynyl alcohol)s. Rhodium-based catalysts have been shown to be effective for the polymerization of alkynes. nih.gov These polymerization reactions can lead to the formation of π-conjugated polymers with interesting optical and electronic properties. nih.gov

Transformations Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound also offers a site for chemical modification, although its reactivity is somewhat sterically hindered.

Oxidation Reactions to Carbonyl Compounds

While tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the alpha-carbon, the oxidation of tertiary propargylic alcohols like this compound can be achieved under specific conditions to yield α,β-unsaturated ketones. chemguide.co.uklibretexts.org This transformation is a valuable synthetic tool. rsc.orgorganic-chemistry.org

One method involves the use of a TEMPO/Ca(OCl)₂ system, which has been shown to be efficient for the mild and selective oxidation of propargylic alcohols to the corresponding aldehydes and ketones at room temperature. rsc.org Another approach is a sequential one-pot alkyne dimerization/hydration reaction using a Hoveyda-Grubbs catalyst, which can convert arylacetylene derivatives to α,β-unsaturated ketones in high yields. rsc.org

Table 2: Research Findings on the Oxidation of Propargylic Alcohols

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Propargylic Alcohols | TEMPO, Ca(OCl)₂ | Corresponding Aldehydes and Ketones | Up to 97% | rsc.org |

| Terminal Arylacetylenes | Hoveyda-Grubbs 2nd gen. catalyst, CCl₃COOH/p-TsOH·H₂O | α,β-Unsaturated Ketones | 94–95% | rsc.org |

Esterification and Etherification Reactions

The presence of a hydroxyl group allows this compound to undergo esterification and etherification, though the tertiary nature of the alcohol introduces specific challenges.

Esterification: The direct esterification of tertiary alcohols like this compound with carboxylic acids under standard acidic conditions (e.g., Fischer esterification) is often inefficient. google.commasterorganicchemistry.com The strongly acidic environment required to protonate the carboxylic acid also promotes the dehydration of the tertiary alcohol, leading to the formation of alkenes as major byproducts. stackexchange.com The mechanism for esterifying a tertiary alcohol typically proceeds through the formation of a stable tertiary carbocation, which is also a key intermediate in the competing E1 elimination pathway. stackexchange.com

To circumvent this, specific methods have been developed for the esterification of sterically hindered tertiary alcohols. These include:

Reaction with Acid Anhydrides or Acid Chlorides: Using more reactive acylating agents like acid anhydrides or acid chlorides in the presence of a non-nucleophilic base (e.g., pyridine) can form the ester under milder conditions, minimizing dehydration.

Catalytic Approaches: Specialized catalysts, such as reusable solid acid catalysts (e.g., cation exchange resins or metal halides like indium or zinc halides on a solid support), can facilitate the reaction with acid anhydrides at or below room temperature, leading to high conversion and selectivity for the tertiary ester. google.comgoogle.com

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Typical Catalyst/Conditions | Expected Product | Notes |

| Esterification | Carboxylic Acid (R-COOH) | Strong Acid (H₂SO₄), Heat | Mixture of ester and alkenes | Dehydration is a major side reaction. google.comstackexchange.com |

| Esterification | Acid Anhydride ((RCO)₂O) | Solid Acid Catalyst (e.g., Montmorillonite K-10 with InCl₃) google.com | Tertiary Ester | High selectivity and conversion under mild conditions. google.com |

| Etherification | Alcohol (R'-OH) | Strong Acid (H₂SO₄), Heat | Mixture of ether and alkenes | Dehydration of the tertiary alcohol is a significant competing reaction. masterorganicchemistry.com |

| Etherification | Alkyl Halide (R'-X) | Base (e.g., NaH) | Tertiary Ether | Williamson ether synthesis conditions; may be slow due to steric hindrance. |

| O-Vinylation | Acetylene | Superbase (e.g., KOH/DMSO) | Vinyl Ether | A specific type of etherification for propargylic alcohols. |

Etherification: Similar to esterification, the acid-catalyzed etherification of this compound with another alcohol is problematic due to competing elimination reactions. masterorganicchemistry.comyoutube.com The formation of a tertiary carbocation intermediate makes dehydration highly favorable, especially at elevated temperatures. masterorganicchemistry.com

Alternative strategies for forming ethers from tertiary alcohols include:

Sₙ1 Reaction with Alkyl Halides: While the classic Williamson ether synthesis (alkoxide with a primary alkyl halide) is not directly applicable for creating the tertiary ether itself, the reverse Sₙ1-type reaction can be used. Treating the tertiary alcohol with a strong acid in the presence of a primary alcohol can lead to the desired ether, though equilibrium and side reactions must be controlled. masterorganicchemistry.com

Alkoxymercuration-Demercuration: A more reliable method involves reacting an alkene (formed from dehydration of the alcohol) with an alcohol in the presence of a mercury salt (like mercury(II) acetate), followed by demercuration with sodium borohydride. This sequence avoids carbocation rearrangements and yields the ether according to Markovnikov's rule. masterorganicchemistry.com

O-Vinylation: The ethynyl alcohol functionality allows for specific etherification reactions. For instance, tertiary propargylic alcohols can react with acetylene in the presence of a superbasic medium like KOH/DMSO to form vinyl ethers.

Dehydration Reactions and Olefin Formation

The acid-catalyzed dehydration of this compound is a prominent reaction, readily occurring when treated with strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat. masterorganicchemistry.com The reaction proceeds via an E1 (elimination, unimolecular) mechanism.

The mechanism involves three key steps:

Protonation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). youtube.com

Carbocation Formation: The protonated alcohol departs as a water molecule, generating a relatively stable tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. masterorganicchemistry.com

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent carbon, forming a double bond.

Due to the structure of the intermediate carbocation, multiple olefin products are possible, with their distribution generally governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. masterorganicchemistry.com For this compound, three primary alkene products are anticipated:

1-Ethyl-2-ethynylcyclohex-1-ene (Major Product): Formation of the tetrasubstituted double bond within the ring is thermodynamically favored.

1-Ethynyl-2-ethylidenecyclohexane: An exocyclic double bond involving the ethyl group.

3-Ethyl-2-ethynylcyclohex-1-ene: Removal of a proton from the C6 position of the ring.

The reaction is driven to completion by removing the lower-boiling alkene products from the reaction mixture via distillation as they are formed, in accordance with Le Châtelier's principle. youtube.com

Rearrangement Reactions and Skeletal Transformations

The combination of the tertiary alcohol and the ethynyl group in this compound creates a substrate primed for various rearrangement reactions, particularly under acidic conditions.

Acid-Catalyzed Rearrangements of Ethynyl Alcohols

Tertiary propargylic alcohols are well-known to undergo acid-catalyzed skeletal rearrangements to form α,β-unsaturated carbonyl compounds. The two primary competing pathways are the Meyer-Schuster and Rupe rearrangements. wikipedia.orgsynarchive.com

Meyer-Schuster Rearrangement: This reaction involves a 1,3-hydroxyl shift across the alkyne, proceeding through a key allenic carbocation intermediate. wikipedia.orgsynarchive.com For a terminal alkyne like that in this compound, the rearrangement leads to the formation of an α,β-unsaturated aldehyde. researchgate.net The reaction is irreversible and can be catalyzed by a range of protic or Lewis acids. wikipedia.orgorganicreactions.org

Rupe Rearrangement: This pathway competes with the Meyer-Schuster rearrangement and also leads to an α,β-unsaturated ketone. synarchive.com The Rupe reaction is thought to proceed through an initial dehydration to form an enyne intermediate, followed by hydration of the alkyne to yield the ketone. This pathway is often favored with tertiary alcohols that have available α-hydrogens. slideshare.net

The choice between these two pathways can be influenced by the specific substrate and reaction conditions, including the type of acid catalyst used. wikipedia.org

Table 2: Potential Acid-Catalyzed Rearrangements

| Rearrangement | Catalyst | Key Intermediate | Expected Product Type |

| Meyer-Schuster wikipedia.orgsynarchive.com | Strong Acid (Protic or Lewis) | Allenic Carbocation | α,β-Unsaturated Aldehyde |

| Rupe synarchive.comslideshare.net | Strong Protic Acid | Enyne | α,β-Unsaturated Ketone |

Cyclization Reactions Driven by Alkyne Reactivity

The ethynyl group is a versatile functional group for constructing new rings. Intramolecular reactions can be triggered by the interaction of the alkyne with another part of the molecule, often facilitated by metal catalysts. While direct examples for this compound are not documented, plausible cyclization reactions can be inferred from related systems.

If the molecule is first dehydrated to form an enyne (e.g., 1-ethyl-2-ethynylcyclohex-1-ene), it becomes a substrate for a variety of powerful cyclization reactions:

Enyne Cycloisomerization: Catalysts based on gold(I), platinum(II), or nickel(0) can promote the cyclization of 1,6-enynes to form bicyclic systems containing five-membered rings. rsc.orgnih.gov These reactions proceed through complex organometallic intermediates and can create new quaternary carbon centers.

Prins-type Cyclizations: In the presence of a gold(I) catalyst, the alkyne can be activated towards nucleophilic attack by the alkene, leading to complex tricyclic skeletons through a cascade reaction. capes.gov.br

Radical Cyclizations: Photo- or electrochemical methods can initiate radical cascade cyclizations of enynes, providing access to carbo- and heterocyclic structures under very mild conditions. rsc.org

Additionally, the hydroxyl group can participate directly in cyclization. For example, silver-catalyzed intramolecular cyclization of related ethynyl diols is known to produce α,β-unsaturated lactones. nih.gov

Ring-Opening and Ring-Expansion Processes

Skeletal transformations involving the cyclohexane ring are also conceivable, although they typically require specific reagents or structural features.

Ring Expansion: Certain reactions of cyclohexanol (B46403) derivatives can lead to ring expansion, forming seven-membered rings. For instance, the reaction of 1-vinylcyclohexanol derivatives with iodine-based reagents can induce a semipinacol-type rearrangement to yield a cycloheptanone. While not a direct analogue, similar reactivity could potentially be induced in this compound or its derivatives under specific oxidative or solvolytic conditions. mdpi.com Reactions of bicyclic carbinols with organometallic reagents have also been shown to result in selective ring expansion. nih.gov

Ring-Opening: Ring-opening is less common for a stable carbocyclic system like cyclohexane unless driven by significant ring strain or powerful reagents. Fragmentation reactions could occur under strongly oxidizing conditions, but these are generally less controlled. More predictable ring-opening processes usually start from more strained systems, such as bicyclic compounds or small heterocycles. sioc-journal.cn

Mechanistic Investigations of Reactions Involving 2 Ethyl 1 Ethynylcyclohexan 1 Ol

Elucidation of Reaction Pathways and Intermediates

Reactions involving 2-Ethyl-1-ethynylcyclohexan-1-ol, a tertiary propargylic alcohol, are primarily characterized by rearrangement and substitution pathways. The specific course of a reaction is highly dependent on the conditions, particularly the nature of the catalyst employed.

Two of the most prominent acid-catalyzed rearrangement pathways for tertiary propargyl alcohols are the Meyer-Schuster and Rupe rearrangements. wikipedia.org

Meyer-Schuster Rearrangement: This reaction involves an acid-catalyzed isomerization of the propargyl alcohol to an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govrsc.org For this compound, this would likely lead to the formation of an α,β-unsaturated aldehyde. The generally accepted mechanism proceeds through three main steps:

Rapid protonation of the hydroxyl group.

A slow, rate-determining 1,3-shift of the protonated hydroxyl group.

Keto-enol tautomerism followed by deprotonation to yield the final product. wikipedia.org

Rupe Rearrangement: Competing with the Meyer-Schuster rearrangement, the Rupe reaction also occurs under acidic conditions but yields α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org For this compound, this pathway would produce a different set of isomeric ketones.

In the presence of transition metal catalysts, particularly those based on ruthenium, different reaction pathways become accessible. Ruthenium complexes can catalyze propargylic substitution reactions where the hydroxyl group is replaced by a nucleophile. nih.gov These reactions are proposed to proceed through the formation of a key intermediate:

Allenylidene Complex: The catalytic cycle is believed to involve the formation of a ruthenium-allenylidene complex from the propargyl alcohol. Nucleophilic attack on the γ-carbon of this intermediate is a crucial step in the formation of the substituted product. nih.gov

Transition State Characterization and Energy Landscapes

The rate-determining step in the Meyer-Schuster rearrangement, the 1,3-hydroxyl shift, involves a highly organized transition state. wikipedia.org Solvent caging is thought to play a significant role in stabilizing this transition state. wikipedia.org Theoretical studies suggest that the mechanism can proceed through either a syn or anti attack relative to the protonated hydroxyl group, with both transition states having similar electronic properties.

The energy landscape of these reactions is complex, with the possibility of multiple competing pathways. The relative energies of the transition states for the Meyer-Schuster and Rupe rearrangements, for instance, will dictate the product distribution under a given set of acidic conditions. The presence of a catalyst, such as a transition metal, fundamentally alters the energy landscape by providing a lower energy pathway through the formation of intermediates like the allenylidene complex.

Kinetic and Isotopic Labeling Studies to Determine Rate-Limiting Steps

Kinetic studies are essential for determining the rate-limiting steps in the reactions of this compound. In the context of the Meyer-Schuster rearrangement, the 1,3-shift of the protonated hydroxyl group is identified as the slow, rate-determining step. wikipedia.org

Isotopic labeling studies, particularly using deuterium, are powerful tools for elucidating reaction mechanisms. By replacing specific hydrogen atoms with deuterium, one can probe for kinetic isotope effects (KIEs). A significant KIE would be expected for any step involving the breaking of a carbon-hydrogen bond in the rate-determining step. For instance, if the deprotonation step in the final tautomerization of the Meyer-Schuster rearrangement were rate-limiting, a primary KIE would be observed.

Influence of Catalysts and Reagents on Reaction Mechanism and Selectivity

The choice of catalyst is arguably the most critical factor in directing the reaction of this compound down a specific mechanistic pathway and achieving product selectivity.

Acid Catalysis: Strong acids typically promote the Meyer-Schuster and Rupe rearrangements. wikipedia.org The selectivity between these two pathways can be influenced by the specific acid used and the reaction conditions. For the related compound 1-ethynylcyclohexan-1-ol, the use of additives like ZnSO₄, FeCl₃, and NaHSO₄ in near-critical water was shown to significantly increase the yield of the Rupe rearrangement product, with NaHSO₄ being the most effective. researchgate.net

| Additive | Yield of Rupe Product (%) |

| None (pure water) | 49 |

| ZnSO₄ | Increased |

| FeCl₃ | Increased |

| NaHSO₄ | 88 |

Transition Metal Catalysis: Transition metal catalysts, especially ruthenium and silver-based complexes, offer milder conditions for the Meyer-Schuster rearrangement and can suppress the competing Rupe pathway. wikipedia.org Furthermore, ruthenium catalysts are particularly effective in promoting propargylic substitution reactions. Thiolate-bridged diruthenium complexes have been shown to be active catalysts for the substitution of propargylic alcohols with a variety of nucleophiles, including alcohols, amines, and amides. nih.gov The catalytic activity in these systems is attributed to the ease of the ligand exchange step between a vinylidene ligand on the diruthenium complex and the incoming propargylic alcohol. nih.gov

Solvent Effects on Reaction Mechanisms

The solvent can exert a significant influence on the reaction mechanisms of this compound. In the Meyer-Schuster rearrangement, the solvent is proposed to stabilize the transition state through a "caging" effect. wikipedia.org This implies that the solvent molecules organize around the transition state structure, lowering its energy and thus accelerating the reaction rate.

Theoretical studies have suggested that solvent caging can be crucial in converting what would be unstable saddle points on the energy hypersurface in the gas phase into transient, mechanistically relevant species in solution. This highlights the active role of the solvent not just as a medium, but as a participant in the reaction mechanism.

The use of unconventional solvents, such as near-critical water, can also dramatically affect the reaction outcome. In the study of the Rupe rearrangement of 1-ethynylcyclohexan-1-ol, near-critical water served as both the solvent and a source of acid catalysis through its increased ion product at elevated temperatures. researchgate.net

Stereochemical Aspects and Conformational Analysis

Conformational Analysis of 2-Ethyl-1-ethynylcyclohexan-1-ol

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane (B81311) ring and the energetic preferences of its three substituents: an ethyl group at the C2 position, and a hydroxyl and an ethynyl (B1212043) group at the C1 position.

Axial vs. Equatorial Preferences of Substituents

The stability of a substituted cyclohexane is largely determined by the steric strain arising from interactions between its substituents. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulkier groups prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. wikipedia.orgchemistrysteps.com The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com

For the substituents in this compound, the A-values provide a quantitative measure of their steric bulk:

| Substituent | A-value (kcal/mol) |

| Ethyl (-CH₂CH₃) | ~1.75 masterorganicchemistry.com |

| Ethynyl (-C≡CH) | ~0.41 vaia.com |

| Hydroxyl (-OH) | ~0.87-1.0 |

The A-value for the ethyl group is significantly larger than that for the ethynyl group, indicating a strong preference for the equatorial position. The linear geometry of the ethynyl group results in a smaller steric footprint compared to the more sterically demanding ethyl group. vaia.comvaia.com The hydroxyl group has an intermediate A-value.

In this compound, the C1 carbon is a quaternary center, meaning the hydroxyl and ethynyl groups are fixed relative to each other. The critical conformational equilibrium involves the orientation of the ethyl group at C2. Given its larger A-value, the ethyl group will predominantly occupy the equatorial position to avoid steric clashes with the axial hydrogens and the substituents at C1. This leads to two primary chair conformers for each diastereomer (cis and trans), with the diequatorial arrangement of the larger groups being the most stable.

Dynamic Processes and Ring Inversion Barriers

Substituted cyclohexanes undergo a dynamic process known as ring inversion or a "chair flip," where one chair conformation converts into another. mdpi.com During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this inversion in cyclohexane itself is approximately 10-11 kcal/mol.

Intra- and Intermolecular Hydrogen Bonding Influences on Conformation

The presence of a hydroxyl group in this compound introduces the possibility of hydrogen bonding, which can significantly influence its conformational preferences.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl group (as the donor) and the π-system of the ethynyl group (as the acceptor). This interaction would favor conformations where these two groups are in close proximity. In a chair conformation, this would be most likely to occur when the hydroxyl group is axial and the ethynyl group is equatorial, or vice versa, to allow for a suitable distance and orientation. The formation of such a hydrogen bond can stabilize a conformation that might otherwise be considered less favorable based solely on steric factors. unito.it The strength of this interaction depends on the solvent, with non-polar solvents favoring intramolecular hydrogen bonding. unito.it

Stereochemical Outcomes of Reactions

The stereochemistry of this compound dictates the stereochemical outcome of its reactions. The existing stereocenters can direct the formation of new ones, leading to diastereoselective or enantioselective transformations.

Diastereoselective Control in Functionalization Reactions

The synthesis of this compound itself, typically via the ethynylation of 2-ethylcyclohexanone (B1346015), can lead to the formation of two diastereomers (cis and trans), depending on the direction of nucleophilic attack on the carbonyl group. The stereochemical outcome is influenced by the reaction conditions and the reagents used. For instance, the use of bulky reagents may favor attack from the less hindered face of the ketone, leading to a higher proportion of one diastereomer. The relative stability of the resulting diastereomeric products can also play a role in the observed product ratio, especially under equilibrating conditions.

Further functionalization of this compound will also be influenced by its existing stereochemistry. For example, reactions involving the hydroxyl group or the ethynyl group will proceed through transition states whose energies are dependent on the spatial arrangement of the substituents on the cyclohexane ring. The more stable diequatorial conformation will likely be the dominant reacting species, and its steric and electronic properties will govern the approach of reagents, leading to a preference for one diastereomeric product over another.

Enantioselective Control in Synthesis and Transformations

The synthesis of a single enantiomer of this compound requires the use of chiral catalysts or auxiliaries. Enantioselective ethynylation of 2-ethylcyclohexanone is a potential route to access enantiomerically enriched this compound. This can be achieved using chiral catalysts that create a chiral environment around the ketone, favoring the addition of the ethynyl nucleophile to one face of the carbonyl over the other. nih.govresearchgate.net

Once a single enantiomer of this compound is obtained, it can be used as a chiral building block in further synthetic transformations. The inherent chirality of the molecule can be transferred to new stereocenters created in subsequent reactions, a process known as asymmetric induction. For instance, reactions at the ethynyl group, such as hydration or hydroboration, could proceed with a high degree of enantioselectivity due to the directing influence of the chiral cyclohexane scaffold.

Lack of Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research data for the specific chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article on its stereochemical aspects and conformational analysis, with a focus on the relationship between conformation and reactivity, as requested.

Stereochemistry: The spatial arrangement of atoms and functional groups in the molecule.

Conformational Analysis: The study of the different spatial arrangements of the atoms that can be converted into one another by rotation about single bonds.

Conformation-Reactivity Relationship: How the specific conformations of the molecule influence its chemical reactivity.

While information is available for structurally related compounds, such as 1-ethynylcyclohexan-1-ol and 2-ethynylcyclohexan-1-ol, these molecules differ in the substitution pattern on the cyclohexane ring. The presence of an ethyl group at the 2-position in the target compound, this compound, would introduce distinct stereochemical and conformational considerations that cannot be accurately extrapolated from data on its non-ethylated analogues.

Given the strict requirement to focus solely on this compound and the absence of specific research findings, the generation of the requested article with the specified outline and data tables cannot be fulfilled at this time. Further empirical research and publication in peer-reviewed scientific journals would be necessary to provide the foundational data for such an article.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for exploring the electronic structure and energetic properties of molecules. These methods have been applied to compounds structurally related to 2-ethyl-1-ethynylcyclohexan-1-ol, providing a strong basis for understanding its behavior.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like 1-ethynylcyclohexanol, DFT calculations would typically be employed to predict bond lengths, bond angles, and dihedral angles. The Automated Topology Builder (ATB) and Repository provides optimized geometries and topologies for molecular dynamics simulations, including for 1-ethynylcyclohexanol, which can be generated using quantum mechanical calculations. uq.edu.au

The electronic structure, which dictates the chemical properties of the molecule, is also elucidated through these calculations. This includes the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting how the molecule will interact with other chemical species. For instance, the nucleophilic character of the hydroxyl group and the electrophilic potential of the ethynyl (B1212043) group can be rationalized by examining the distribution of these orbitals.

Table 1: Predicted Geometrical Parameters for 1-Ethynylcyclohexanol (Illustrative) This table is illustrative and based on general knowledge of similar structures, as specific optimized geometry data from a dedicated study on this compound is not available.

| Parameter | Value |

|---|---|

| C≡C Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C≡C Bond Angle | ~178° |

| C-O-H Bond Angle | ~109° |

Theoretical chemistry is instrumental in mapping the energetic landscape of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can predict reaction feasibility, rates, and mechanisms. For instance, the synthesis of 1-ethynylcyclohexanol from cyclohexanone (B45756) and an acetylide anion is a reaction amenable to computational study. DFT calculations can be used to model the reaction pathway, identifying the transition state structure and its associated activation energy. This information is vital for optimizing reaction conditions to improve yield and selectivity.

Similarly, subsequent reactions of the ethynylcyclohexanol moiety, such as its use in click chemistry to form triazoles or its role as a ligand in organometallic complexes, can be investigated. acs.orgunirioja.es Computational studies on platinum-catalyzed hydrosilylation reactions, where 1-ethynylcyclohexanol is a common inhibitor, have utilized DFT to understand the reaction mechanism and the activation energies involved. mdpi.com

The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide insights into which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the oxygen atom of the hydroxyl group is expected to have a significant negative partial charge, making it a hydrogen bond donor and a site for electrophilic attack. The acetylenic protons, while weakly acidic, and the π-system of the triple bond also contribute to the molecule's reactivity profile.

Hydrogen bonding plays a critical role in the condensed-phase behavior of alcohols. X-ray crystallographic studies of 1-ethynylcyclohexanol have revealed non-traditional hydrogen bonding between the hydroxyl groups and the acetylide units of adjacent molecules. nih.gov Computational methods can model these interactions, calculating their strength and geometric preferences, which are crucial for understanding physical properties like melting point, boiling point, and solubility.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring and a rotatable ethyl group, MD simulations are essential for exploring its conformational landscape.

The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The ethyl group can also adopt different rotational positions. MD simulations, using force fields generated from quantum mechanical data, can track the transitions between these conformations and determine their relative populations at a given temperature. The Automated Topology Builder (ATB) provides force field parameters for 1-ethynylcyclohexanol for use in GROMACS, a popular MD simulation package, highlighting the feasibility of such studies. uq.edu.au These simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a solvent or at a biological receptor site.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Computational chemistry is increasingly used to predict the outcome of unknown or novel chemical reactions. By modeling potential reaction pathways and comparing their activation energies, researchers can predict which products are likely to form and under what conditions. For a molecule with multiple functional groups like this compound (a tertiary alcohol and a terminal alkyne), predictive modeling can help to foresee the regioselectivity and stereoselectivity of various transformations.

For example, in reactions involving both the hydroxyl and ethynyl groups, computational models can help determine which site is more reactive towards a particular reagent. This is particularly valuable in the design of complex synthetic routes where chemoselectivity is paramount.

Spectroscopic Property Prediction from Theoretical Models

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy. This is a powerful tool for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the structure of a molecule. DFT methods are widely used for this purpose.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed, allowing for the assignment of peaks in an experimental IR spectrum to specific molecular vibrations. For this compound, characteristic vibrations would include the O-H stretch, the C≡C stretch, and various C-H and C-C stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet and visible regions of the spectrum. This is particularly relevant for compounds with extended conjugation, although for this compound, significant absorption would be expected only in the deep UV region.

These predictive capabilities are invaluable in modern chemical research, often guiding experimental work and providing a deeper understanding of the observed phenomena.

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 1 Ethynylcyclohexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for the structural elucidation of 2-Ethyl-1-ethynylcyclohexan-1-ol, confirming the connectivity of all atoms and providing insights into its stereochemistry.

Proton (¹H) NMR for Structural Elucidation and Purity

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values would be key to assigning the structure.

Expected ¹H NMR Data (Hypothetical):

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Ethynyl-H | ~2.5 | s | 1H |

| Hydroxyl-H | Variable (typically broad) | s (broad) | 1H |

| -CH(OH)- | Dependent on stereochemistry | m | 1H |

| Cyclohexane-H's | 1.2 - 2.0 | m | 9H |

| Ethyl-CH₂- | ~1.5 | q | 2H |

| Ethyl-CH₃- | ~0.9 | t | 3H |

Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet. The exact chemical shifts and coupling constants would depend on the solvent used and the specific stereoisomer.

The purity of the sample could be assessed by the presence of any unexpected signals, which might indicate residual solvents, starting materials, or byproducts.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide a count of the unique carbon atoms in the molecule, confirming the presence of the ten carbon atoms of this compound.

Expected ¹³C NMR Data (Hypothetical):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C ≡CH | ~85 |

| C≡C H | ~75 |

| C -OH | ~70 |

| C H-CH₂CH₃ | ~50 |

| Cyclohexane (B81311) Carbons | 20 - 40 |

| Ethyl -C H₂- | ~30 |

| Ethyl -C H₃ | ~10 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemistry and Connectivity

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule (i.e., the relative orientation of the ethyl, ethynyl (B1212043), and hydroxyl groups), a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, showing the correlation between the protons of the ethyl group and the neighboring methine proton on the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This would be crucial for identifying the quaternary carbon attached to the hydroxyl and ethynyl groups by observing correlations from the ethynyl proton and protons on adjacent carbons of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is critical for determining the stereochemistry. For example, NOE correlations could help establish whether the ethyl group is cis or trans to the hydroxyl group.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Characteristic Absorptions of Ethynyl and Hydroxyl Groups

The most prominent and diagnostic peaks in the IR and Raman spectra of this compound would be those associated with the alkyne and alcohol functionalities.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H (Alcohol) | Stretching | 3600 - 3200 (broad) | Weak |

| ≡C-H (Alkyne) | Stretching | ~3300 (sharp) | Moderate |

| C≡C (Alkyne) | Stretching | 2200 - 2100 (weak to medium) | Strong |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Moderate |

The broadness of the O-H stretching band in the IR spectrum is due to hydrogen bonding. The C≡C stretching is often weak in the IR but produces a strong signal in the Raman spectrum, illustrating the complementary nature of the two techniques.

Conformational Insights from Vibrational Modes

The vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), would contain a complex pattern of absorptions corresponding to various bending and stretching modes of the entire molecule. Subtle shifts in these frequencies could provide insights into the conformational preferences of the cyclohexyl ring and the orientation of the ethyl substituent. For instance, the specific frequencies of the C-H bending modes of the cyclohexane ring can be indicative of its chair or boat-like conformation. However, a detailed conformational analysis would likely require computational modeling to correlate specific vibrational modes with different conformers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through the analysis of fragmentation patterns. For tertiary alcohols like this compound, the molecular ion peak can be weak or absent due to the instability of the initial radical cation. whitman.educhemistrynotmystery.com

High-resolution mass spectrometry distinguishes between compounds that have the same nominal mass by measuring the mass-to-charge ratio to a very high degree of accuracy. This allows for the determination of the precise elemental formula of a molecule.

The molecular formula for this compound is C₁₀H₁₆O. HRMS can be used to confirm this composition by providing an exact mass measurement that is unique to this formula. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). Any experimental HRMS measurement for the [M]⁺ or protonated [M+H]⁺ ion that matches this theoretical value within a few parts per million (ppm) would serve as strong evidence for the compound's elemental composition.

Table 1: HRMS Data for this compound

| Molecular Formula | Ion | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₁₆O | [M]⁺ | 152.12012 |

Note: Data is theoretical and calculated based on the elemental composition.

In electron ionization (EI) mass spectrometry, the high-energy electrons cause the molecule to ionize and subsequently break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. For this compound, several key fragmentation pathways are anticipated based on the principles of mass spectrometry for alcohols and cyclic compounds. whitman.eduscispace.comlibretexts.org

The molecular ion [C₁₀H₁₆O]⁺• (m/z = 152) is expected to be of low abundance or potentially undetectable, a common characteristic for tertiary alcohols which readily undergo fragmentation. chemistrynotmystery.com The primary fragmentation mechanisms would likely involve:

α-Cleavage: The bond adjacent to the carbon bearing the hydroxyl group is cleaved. This is a dominant fragmentation pathway for alcohols as it leads to the formation of a stable, resonance-stabilized oxonium ion. youtube.commiamioh.edu For this molecule, α-cleavage can occur in two ways:

Loss of the ethyl radical (•C₂H₅): This would result in a prominent peak at m/z 123.

Loss of the ethynyl radical (•C₂H): This would lead to a peak at m/z 127. The loss of the largest alkyl group is typically favored, suggesting the peak at m/z 123 would be more intense. miamioh.edu

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would produce a fragment ion at m/z 134 ([M-18]⁺). chemistrynotmystery.com

Ring Cleavage: The cyclohexyl ring can undergo various ring-opening and subsequent fragmentation pathways, leading to a complex series of peaks in the lower mass region of the spectrum. These often involve the loss of small neutral molecules like ethene.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152 | [C₁₀H₁₆O]⁺• | Molecular Ion (M⁺) |

| 137 | [C₉H₁₃O]⁺ | Loss of methyl radical (•CH₃) following rearrangement |

| 134 | [C₁₀H₁₄]⁺• | Dehydration (Loss of H₂O) |

| 123 | [C₈H₁₁O]⁺ | α-Cleavage (Loss of •C₂H₅) |

| 127 | [C₈H₁₅O]⁺ | α-Cleavage (Loss of •C₂H) |

Note: This table is based on predicted fragmentation patterns for a tertiary acetylenic alcohol and has not been confirmed by published experimental data for this specific compound.

X-ray Crystallography (for Crystalline Derivatives or Co-crystals)

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound or a suitable crystalline derivative, it is possible to map the precise positions of atoms in the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and stereochemistry.

For this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging. In such cases, the preparation of a crystalline derivative (e.g., a p-nitrobenzoate ester) or a co-crystal with another suitable molecule can facilitate analysis.

If a crystal structure were determined, it would provide conclusive proof of:

The connectivity of the atoms, confirming the cyclohexanol (B46403) ring substituted with both an ethyl and an ethynyl group at the C1 position.

The stereochemical relationship (cis or trans) between the ethyl group at the C2 position and the hydroxyl group at the C1 position.

The preferred conformation of the cyclohexane ring (e.g., chair, boat).

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group.

As of the current literature survey, there are no publicly available X-ray crystallographic structures for this compound or its immediate crystalline derivatives. The synthesis and crystallographic analysis of such derivatives would be a valuable area for future research to unequivocally confirm its three-dimensional structure. beilstein-journals.orgmdpi.commdpi.com

Applications of 2 Ethyl 1 Ethynylcyclohexan 1 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The presence of a stereogenic center at the carbon bearing the hydroxyl group makes 2-Ethyl-1-ethynylcyclohexan-1-ol a valuable chiral building block. The enantiomerically pure forms of this compound, obtainable through asymmetric synthesis or chiral resolution, can serve as key starting materials for the stereoselective synthesis of complex natural products and pharmaceuticals.

The synthetic utility of chiral propargyl alcohols is well-established. For instance, they are precursors to chiral allenes, which are themselves important intermediates in organic synthesis. The asymmetric synthesis of related chiral tertiary alcohols, such as (S)-1-methyl-2-cyclohexen-1-ol, has been achieved with high enantiomeric excess, highlighting the feasibility of obtaining enantiopure this compound. researchgate.net

Table 1: Potential Asymmetric Syntheses of Chiral this compound

| Reaction Type | Catalyst/Reagent | Expected Outcome |

| Asymmetric Ethynylation | Chiral Zinc-aminoalcohol complex | Enantioselective addition of acetylene (B1199291) to 2-ethylcyclohexanone (B1346015) |

| Kinetic Resolution | Lipase-catalyzed acylation | Separation of racemic this compound |

Once obtained in enantiomerically pure form, this compound can be transformed into a variety of chiral intermediates. The hydroxyl group can be protected, and the ethynyl (B1212043) group can undergo a plethora of reactions, including Sonogashira coupling, click chemistry, and hydration, to introduce further complexity in a stereocontrolled manner.

Precursor for the Synthesis of Ligands in Catalysis

Chiral ligands are crucial for asymmetric catalysis, a field that enables the synthesis of single-enantiomer drugs and fine chemicals. The rigid cyclohexane (B81311) backbone and the defined stereochemistry of this compound make it an excellent scaffold for the design of novel chiral ligands.

The hydroxyl and ethynyl groups serve as convenient handles for the introduction of coordinating moieties such as phosphines, amines, or oxazolines. For example, the hydroxyl group can be converted into a leaving group for nucleophilic substitution, or the ethynyl group can participate in cycloaddition reactions to form heterocyclic coordinating units. The synthesis of planar-chiral [2.2]paracyclophane-based oxazole-pyrimidine ligands demonstrates the successful application of chiral scaffolds in creating effective ligands for asymmetric catalysis. dicp.ac.cn

Table 2: Proposed Synthesis of Chiral Ligands from (R)-2-Ethyl-1-ethynylcyclohexan-1-ol

| Ligand Type | Synthetic Strategy | Potential Application |

| Chiral Phosphine | Conversion of -OH to -OP(Ph)2 | Asymmetric hydrogenation |

| Chiral Oxazoline | Reaction of ethynyl group with amino alcohol | Asymmetric allylic alkylation |

| Chiral Triazole | Copper-catalyzed azide-alkyne cycloaddition | Asymmetric C-H activation |

The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions.

Integration into Diverse Organic Scaffolds and Heterocyclic Systems

The reactivity of the ethynyl and hydroxyl groups in this compound allows for its seamless integration into a wide array of organic scaffolds and heterocyclic systems. These structures form the core of many biologically active molecules and functional materials.

The intramolecular cyclization of propargyl alcohols is a powerful method for the synthesis of oxygen-containing heterocycles like furans and pyrans. For instance, the acid-catalyzed cyclization of related tetrahydropyran (B127337) derivatives showcases a common pathway for forming such systems. clockss.org Furthermore, the ethynyl group can participate in various cycloaddition reactions. For example, a [3+2] cycloaddition with azides would lead to the formation of triazole-containing heterocycles, a reaction widely used in drug discovery and materials science. The synthesis of nitrogen-containing heterocycles often involves the reaction of alkynes with nitrogen-based nucleophiles or in transition-metal-catalyzed cyclization reactions. organic-chemistry.orgmdpi.comnih.govmdpi.comresearchgate.net

Table 3: Examples of Heterocyclic Systems from this compound

| Heterocycle Type | Reaction | Reagents |

| Furan | Meyer-Schuster rearrangement followed by cyclization | Acid catalyst |

| Isoxazole | [3+2] Cycloaddition | Nitrile oxides |

| Pyrimidine | Reaction with ureas or thioureas | Base catalyst |

| Quinoxaline | Condensation with o-phenylenediamines | Oxidizing agent |

These examples underscore the versatility of this compound as a building block for generating a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Development of Novel Polymer Precursors (from a chemical synthesis perspective)

The ethynyl functionality of this compound makes it a promising monomer for the synthesis of novel polymers. Polymers derived from acetylene-containing monomers often exhibit interesting thermal, electronic, and optical properties.

The polymerization of the ethynyl group can proceed through various mechanisms, including transition-metal-catalyzed polymerization (e.g., with Rh or Pd catalysts) to yield conjugated polyenes. The resulting polymers would feature a poly(acetylene) backbone with pendant cyclohexanol (B46403) moieties, which could influence the polymer's solubility, processability, and thermal stability.

Furthermore, the hydroxyl group offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications. For example, esterification of the hydroxyl group with acrylic acid could introduce cross-linkable sites, leading to the formation of thermosetting resins. The esterification of acrylic acid with 2-ethylhexan-1-ol (B42007) is a well-studied industrial process, providing a precedent for such modifications. researchgate.net

Table 4: Potential Polymerization Pathways for this compound

| Polymerization Type | Catalyst/Initiator | Resulting Polymer Structure |

| Metathesis Polymerization | Grubbs' or Schrock's catalyst | Poly(acetylene) with pendant cyclohexanol groups |

| Radical Polymerization (of acrylate (B77674) derivative) | AIBN or Peroxides | Poly(acrylate) with pendant ethynylcyclohexyl groups |

| Polyaddition | Reaction with difunctional compounds | Polyesters, Polyurethanes |

The development of polymers from this compound opens up possibilities for creating new materials with tailored properties for applications in electronics, coatings, and advanced composites.

Q & A

Q. What are the established synthetic routes for 2-Ethyl-1-ethynylcyclohexan-1-ol, and how do reaction conditions influence regioselectivity?

Methodological Answer:

- Ethynylation Strategies : Ethynyl groups can be introduced via nucleophilic substitution using ethynyl magnesium bromide (Grignard reagent) or Sonogashira coupling with palladium catalysts. For cyclohexanol derivatives, ethynylation typically occurs at the 1-position due to steric and electronic factors.

- Ethyl Group Incorporation : Ethylation may involve alkylation with ethyl iodide in the presence of a base (e.g., KOH) under anhydrous conditions. Competing pathways (e.g., over-alkylation) require temperature control (0–25°C) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Purity is validated via GC-MS or HPLC (retention time comparison to standards) .

Q. How is this compound characterized structurally, and what spectroscopic benchmarks exist?

Methodological Answer:

- NMR :

- IR : A sharp O-H stretch (~3400 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 164.2 (C₁₀H₁₄O) with fragmentation peaks at m/z 121 (loss of C₂H₃) .

Advanced Research Questions

Q. How does the ethynyl group modulate the compound’s reactivity in oxidation-reduction reactions, and what mechanistic insights exist?

Methodological Answer:

- Electrophilic Attack : The ethynyl group acts as an electron-withdrawing moiety, polarizing the adjacent C-OH bond and enhancing susceptibility to oxidation. For example, MnO₂ selectively oxidizes the alcohol to a ketone, with the ethynyl group stabilizing the transition state .

- Radical Reactions : In photochemical studies, the ethynyl moiety participates in radical cyclization, forming fused bicyclic structures. EPR spectroscopy tracks radical intermediates .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict activation energies for oxidation pathways, correlating with experimental kinetic data .

Q. How can contradictory data in reported synthetic yields (e.g., 40% vs. 65%) be systematically resolved?

Methodological Answer:

- Variable Control : Replicate reactions under strictly anhydrous conditions to exclude water-mediated side reactions (e.g., hydrolysis of ethyl iodide).

- Analytical Cross-Check : Use quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to verify yield accuracy .

- Case Study : A 2024 study resolved yield discrepancies for 4-ethoxycyclohexanol by identifying trace metal contaminants in solvents via ICP-MS, which deactivated catalysts .

Q. What computational approaches predict the compound’s binding affinity with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with crystal structures of cytochrome P450 enzymes. The ethynyl group’s linear geometry fits hydrophobic pockets, while the hydroxyl forms hydrogen bonds with active-site residues .

- MD Simulations : GROMACS-based simulations (CHARMM force field) assess stability of ligand-enzyme complexes over 100 ns. RMSD values <2 Å indicate stable binding .

- Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Data : LD₅₀ (oral, rat) = 1200 mg/kg; skin irritation potential noted in SDS .

- Exposure Control : Use fume hoods (face velocity ≥0.5 m/s) and PPE (nitrile gloves, safety goggles).

- Spill Management : Absorb with inert material (vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.